

An In-depth Technical Guide to 2-Amino-1-methoxybutane (C5H13NO)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-1-methoxybutane

Cat. No.: B145811

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-1-methoxybutane, with the molecular formula C5H13NO, is a chiral amine that serves as a versatile building block in organic synthesis. Its structure, possessing both a primary amine and a methoxy group, makes it a potentially valuable intermediate in the preparation of more complex molecules, including those with pharmaceutical or agrochemical applications. This guide provides a summary of the available physicochemical data for **2-Amino-1-methoxybutane**, outlines a plausible synthetic approach based on related compounds, and discusses the current landscape of its biological activity, which remains largely unexplored. Due to the limited publicly available information, this document also highlights areas where further research is needed to fully characterize this compound and unlock its potential in drug discovery and development.

Physicochemical Properties

A summary of the known quantitative data for **2-Amino-1-methoxybutane** is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic protocols.

Table 1: Physicochemical and Spectroscopic Data for **2-Amino-1-methoxybutane**

Property	Value	Source
Molecular Formula	C5H13NO	[1] [2]
Molecular Weight	103.17 g/mol	[1] [2]
CAS Number	63448-63-5	[1] [2]
Appearance	Colorless to light orange/yellow clear liquid	[1]
Boiling Point	126.9 ± 13.0 °C (Predicted)	
Density	0.89 g/cm ³	[3]
Refractive Index	1.4140 - 1.4180	
Synonyms	1-Methoxy-sec-butylamine, 1-methoxybutan-2-amine	[1] [2]

Spectroscopic Data Summary:

While detailed spectra are not readily available in the public domain, spectroscopic data for **2-Amino-1-methoxybutane** is referenced in several chemical databases. Commercial suppliers confirm the structure of their products using Nuclear Magnetic Resonance (NMR) spectroscopy. Infrared (IR) and Mass Spectrometry (MS) data are also indicated to be available. The anticipated key spectral features would include:

- ¹H NMR: Signals corresponding to the methoxy group (O-CH₃), the aminomethylene proton (CH-NH₂), the methylene protons adjacent to the oxygen and in the ethyl group, and the terminal methyl group of the ethyl chain. The amine protons would likely appear as a broad singlet.
- ¹³C NMR: Five distinct carbon signals corresponding to the methoxy carbon, the aminomethylene carbon, and the three carbons of the butoxy fragment.
- IR Spectroscopy: Characteristic peaks for N-H stretching of the primary amine, C-H stretching of the alkyl and methoxy groups, C-N stretching, and C-O stretching.

- Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of 103.17, along with characteristic fragmentation patterns.

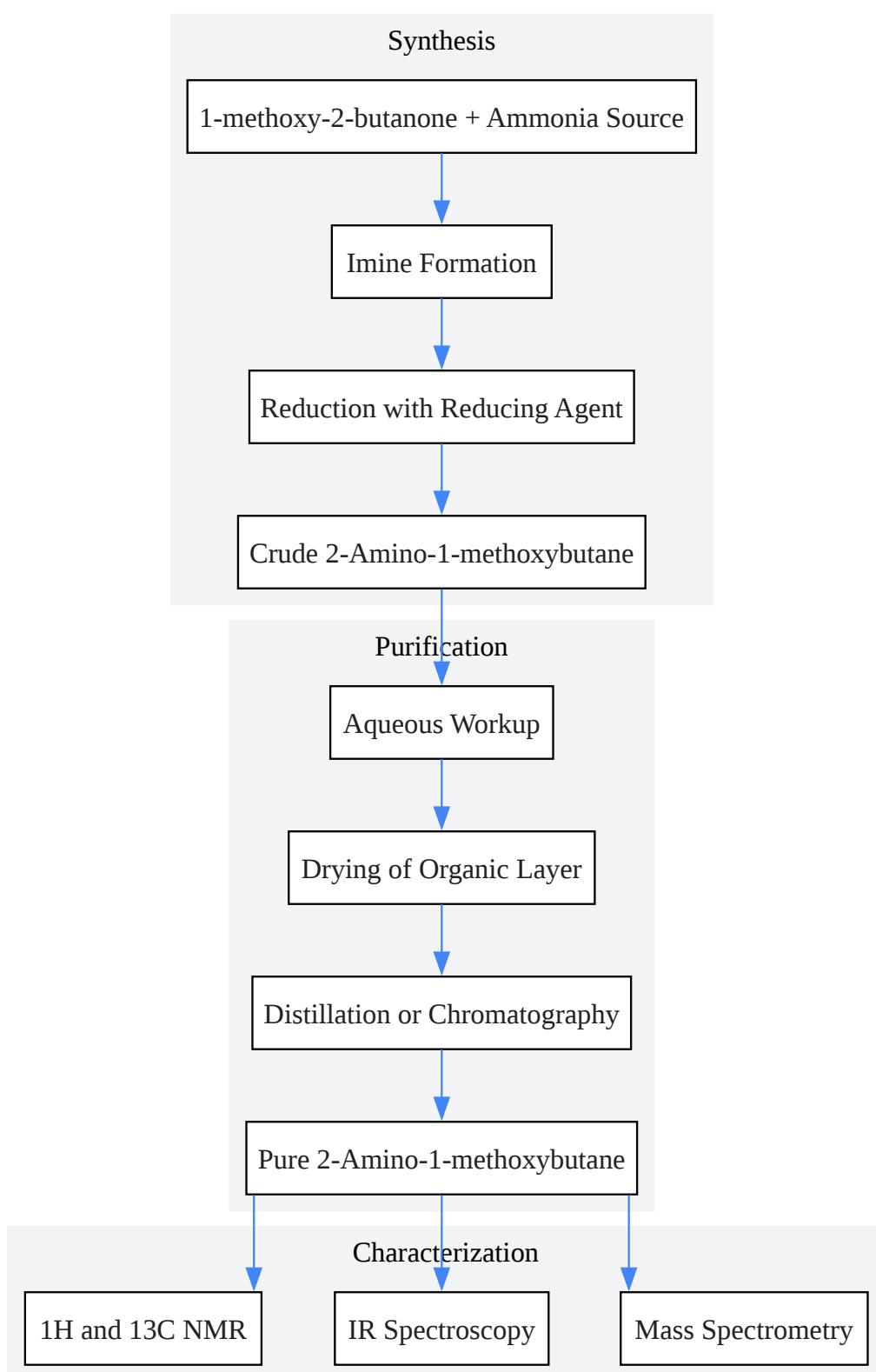
Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **2-Amino-1-methoxybutane** is not currently available in peer-reviewed literature. However, based on the synthesis of structurally similar compounds, a plausible synthetic route can be proposed. The enzymatic synthesis of the related compound (S)-1-methoxy-2-aminopropane from methoxyacetone using a transaminase suggests a potential biocatalytic approach. A more traditional chemical synthesis could involve the reductive amination of 1-methoxy-2-butanone.

Below is a generalized, hypothetical experimental protocol for the synthesis of **2-Amino-1-methoxybutane** via reductive amination. It is important to note that this is a theoretical procedure and would require optimization and validation in a laboratory setting.

Hypothetical Experimental Protocol: Synthesis of **2-Amino-1-methoxybutane** via Reductive Amination

Materials:


- 1-methoxy-2-butanone
- Ammonia (or a suitable ammonia source, e.g., ammonium acetate)
- A reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation)
- Anhydrous solvent (e.g., methanol, ethanol, or dichloromethane)
- Anhydrous magnesium sulfate or sodium sulfate (for drying)
- Hydrochloric acid (for salt formation and purification, if necessary)
- Sodium hydroxide (for neutralization)
- Standard laboratory glassware and equipment for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

- Purification apparatus (e.g., distillation setup or flash chromatography system)

Procedure:

- Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-methoxy-2-butanone in the chosen anhydrous solvent.
- Imine Formation: Add the ammonia source to the solution. The reaction mixture is stirred at room temperature to facilitate the formation of the corresponding imine intermediate. The progress of imine formation can be monitored by techniques such as TLC or GC-MS.
- Reduction: Once imine formation is complete or has reached equilibrium, the reducing agent is added portion-wise at a controlled temperature (e.g., in an ice bath) to reduce the imine to the desired primary amine. The choice of reducing agent will dictate the specific reaction conditions and workup procedure.
- Quenching and Workup: After the reaction is complete, the reaction is carefully quenched (the method will depend on the reducing agent used). The solvent is removed under reduced pressure. The residue is then taken up in an appropriate solvent (e.g., ethyl acetate) and washed with water and brine.
- Purification: The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is evaporated. The crude **2-Amino-1-methoxybutane** can then be purified by distillation under reduced pressure or by flash column chromatography on silica gel.
- Characterization: The purified product should be characterized by ^1H NMR, ^{13}C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Logical Workflow for Synthesis and Purification

[Click to download full resolution via product page](#)

Caption: A logical workflow for the proposed synthesis of **2-Amino-1-methoxybutane**.

Biological Activity and Drug Development Potential

As of the current date, there is no publicly available information on the biological activity of **2-Amino-1-methoxybutane**. It has not been reported in studies involving biological screening, pharmacological testing, or as a component of a drug development pipeline. The absence of such data means that its potential as a pharmacophore or a lead compound is entirely speculative at this point.

For researchers in drug development, **2-Amino-1-methoxybutane** could be considered for inclusion in screening libraries. Its small size, chirality, and the presence of both hydrogen bond donor (amine) and acceptor (methoxy) functionalities could make it an interesting fragment for fragment-based drug discovery (FBDD) campaigns targeting a variety of protein classes.

Hypothetical Screening Workflow

[Click to download full resolution via product page](#)

Caption: A hypothetical workflow for assessing the biological activity of **2-Amino-1-methoxybutane**.

Conclusion and Future Directions

2-Amino-1-methoxybutane is a readily available chemical building block with well-defined physicochemical properties. However, there is a significant lack of detailed experimental and biological data in the public domain. To fully assess the potential of this molecule, particularly in the context of drug development, future research should focus on the following areas:

- Development and publication of a robust and detailed synthetic protocol: This would enable wider access to the compound for research purposes.

- Full spectroscopic characterization: The publication of detailed and assigned ^1H and ^{13}C NMR spectra, as well as IR and mass spectra, would be invaluable for quality control and for the characterization of its derivatives.
- Comprehensive biological screening: Evaluating **2-Amino-1-methoxybutane** against a diverse range of biological targets would be the first step in identifying any potential therapeutic applications.
- Exploration of its use in medicinal chemistry: As a chiral building block, it could be incorporated into novel scaffolds to explore structure-activity relationships.

In conclusion, while **2-Amino-1-methoxybutane** is currently a compound of interest primarily for its utility in chemical synthesis, its potential in the life sciences remains an open and intriguing question that warrants further investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Amino-1-methoxybutane | CymitQuimica [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. 2-Amino-1-methoxybutane [myskinrecipes.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Amino-1-methoxybutane (C₅H₁₃NO)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b145811#2-amino-1-methoxybutane-molecular-formula-c5h13no>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com